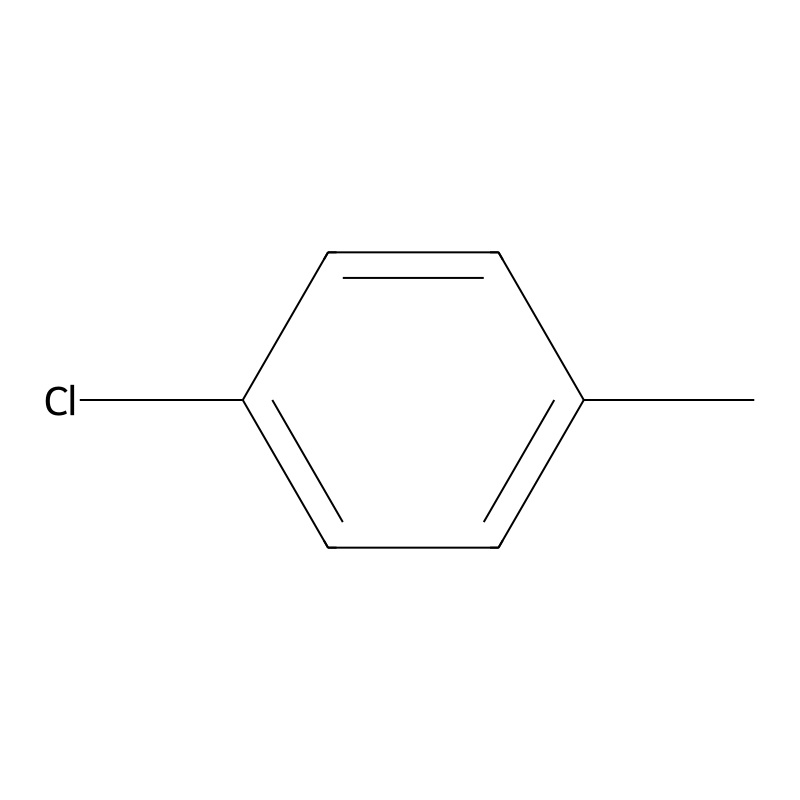

4-Chlorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALCOHOL, BENZENE

SOL IN ACETIC ACID

>10% in ethyl ether

>10% in ethanol

>10% in chloroform

SOL IN ACETONE

Soluble in benzene, chloroform, ether

Soluble in alcohol, ether, acetone, benzene, and chloroform; slightly soluble in water.

In water = 106 mg/l at 20 °C

Solubility in water, g/100ml at 20 °C: 0.01

Synonyms

Canonical SMILES

Organic Synthesis

-Chlorotoluene serves as a vital starting material for the synthesis of numerous organic compounds. The chlorine atom can be readily substituted with various functional groups through nucleophilic aromatic substitution reactions, allowing researchers to create diverse molecules with desired properties. For instance, 4-CT can be transformed into compounds like p-toluidine (used in dyes and pharmaceuticals) and p-cresol (a disinfectant).

Model Compound

Due to its well-defined structure and relatively simple properties, 4-Chlorotoluene is often employed as a model compound in various scientific studies. Researchers utilize it to investigate areas like solvent-solute interactions, mass transfer processes, and adsorption phenomena. The known behavior of 4-CT in these contexts allows scientists to understand and predict the behavior of more complex molecules [].

Cell Biology Research

Limited research suggests that 4-Chlorotoluene might possess antimicrobial properties. Further investigations are required to validate this potential application and understand the underlying mechanisms.

4-Chlorotoluene, also known as p-chlorotoluene, is an aromatic compound with the molecular formula C₇H₇Cl. It consists of a toluene (methylbenzene) molecule where one of the hydrogen atoms on the aromatic ring is replaced by a chlorine atom, specifically in the para position relative to the methyl group. This compound is a colorless liquid at room temperature and has a characteristic odor. Its boiling point is approximately 162 °C, and it is slightly soluble in water but readily dissolves in organic solvents such as ethanol and ether .

4-Chlorotoluene is primarily produced through the chlorination of toluene, which can yield various chlorotoluene isomers (ortho, meta, and para) depending on the reaction conditions. The para isomer is often favored due to its higher stability and lower reactivity compared to its ortho and meta counterparts .

4-Chlorotoluene is a flammable liquid with moderate to high acute toxicity. It is a skin, eye, and respiratory irritant. Exposure can cause central nervous system depression, headaches, dizziness, nausea, and vomiting.

- Personal Protective Equipment: When handling 4-Chlorotoluene, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator in well-ventilated areas.

- Disposal: Dispose of waste according to local regulations for hazardous materials.

The synthesis of 4-chlorotoluene can be achieved through several methods:

- Direct Chlorination: The most common industrial method involves the direct chlorination of toluene using chlorine gas in the presence of a catalyst such as ferric chloride. This process typically yields a mixture of chlorotoluene isomers, from which 4-chlorotoluene can be separated by distillation .

- Diazotization Method: Laboratory synthesis may involve the diazotization of 4-toluidine followed by treatment with cuprous chloride. This method is less common for industrial production but useful for obtaining pure compounds in research settings .

- Photo

Studies on the interactions of 4-chlorotoluene with various chemicals have highlighted its reactivity with strong oxidizing agents and its potential to produce toxic byproducts such as hydrogen chloride gas when reacting with water or undergoing thermal decomposition . Additionally, its interactions with biological systems indicate potential risks for human health and environmental safety.

Several compounds are structurally similar to 4-chlorotoluene, primarily differing in the position of the chlorine atom or the number of chlorine atoms present:

| Compound Name | Structure | Molecular Formula | Boiling Point | Melting Point | Unique Features |

|---|---|---|---|---|---|

| o-Chlorotoluene | 1-Chloro-2-methylbenzene | C₇H₇Cl | 159 °C | -35 °C | Lower melting point; more reactive due to sterics. |

| m-Chlorotoluene | 1-Chloro-3-methylbenzene | C₇H₇Cl | 162 °C | -47 °C | Intermediate properties; less common than para. |

| Benzyl Chloride | Chlorobenzyl | C₇H₇Cl | 178 °C | -12 °C | Chlorine on methyl group; used in different syntheses. |

While all these compounds share similar chemical properties due to their aromatic structures, 4-chlorotoluene's unique para positioning grants it distinct stability and reactivity patterns compared to its ortho and meta counterparts .

Traditional Chlorination Techniques for Para-Selectivity

Friedel-Crafts Alkylation with Lewis Acid Catalysts

The Friedel-Crafts reaction is historically significant for introducing substituents to aromatic rings. For 4-chlorotoluene synthesis, aluminum chloride (AlCl₃) catalyzes electrophilic substitution, where chlorine gas reacts with toluene under controlled conditions. However, this method suffers from poor para-selectivity due to competing ortho and meta pathways.

| Catalyst | Conditions | Para:Ortho Ratio | Yield |

|---|---|---|---|

| AlCl₃ | 20–50°C, Cl₂ pressure | 1:1.5–1:2 | 50–60% |

While AlCl₃ remains a cost-effective option, advancements in catalysis have shifted focus toward systems with superior regiocontrol.

Radical-Mediated Chlorination Pathways

Free radical substitution, initiated by ultraviolet light, targets the methyl group of toluene, producing benzyl chloride derivatives. This method is unsuitable for ring chlorination but highlights the reactivity of toluene’s methyl group.

Advanced Catalytic Systems for Isomer Control

FeCl₃–S₂Cl₂ Bimetallic Catalysis

Iron(III) chloride (FeCl₃) combined with sulfur dichloride (S₂Cl₂) enhances para-selectivity by mitigating steric hindrance. This system achieves 55.3% para and 44.2% ortho products, outperforming traditional AlCl₃.

| Catalyst System | Oxidant | Para Selectivity | Conditions |

|---|---|---|---|

| FeCl₃ + S₂Cl₂ | Cl₂ | 55.3% | 20–50°C, solvent-free |

Zeolite-Mediated Regioselective Chlorination

HNaX zeolite combined with diphenyl sulfide (DPS) achieves a para/ortho ratio of 6:1 by forming bulky intermediates (e.g., diphenylsulfur dichloride) that favor para substitution.

| Catalyst | Para:Ortho Ratio | Yield | Conditions |

|---|---|---|---|

| HNaX + DPS | 6:1 | 72.4% | Solvent-free, 20–25°C |

Novel Synthetic Platforms

Ionic Liquid-Facilitated Chlorination Processes

Chloroimidazolium ionic liquids (e.g., [b4Clmim][Tf₂N]) enhance thermal stability and reaction efficiency. These liquids lower activation energy by stabilizing transition states, enabling chlorination at mild temperatures.

| Ionic Liquid | Tg (K) | Application |

|---|---|---|

| [b4Clmim][Tf₂N] | 186 | Electrophilic aromatic substitution |

Continuous-Flow Reactor Optimization

Continuous-flow systems (e.g., Vapourtec E-Series) enable in situ chlorine generation from HCl and NaOCl, reducing hazards and improving scalability. Tubular reactors (e.g., CN108794311B patent) optimize heat/mass transfer for oxidation of o-chlorotoluene to o-chlorobenzaldehyde.

| Reactor Type | Advantages | Yield |

|---|---|---|

| Tubular microreactor | High throughput, precise temperature control | 42.1% |

Physical Description

Color/Form

XLogP3

Boiling Point

162 °C

Flash Point

49 °C

Vapor Density

Relative vapor density (air = 1): 4.4

Density

Relative density (water = 1): 1.07

LogP

Log Kow = 3.33

3.33

Melting Point

UNII

GHS Hazard Statements

H226 (47.27%): Flammable liquid and vapor [Warning Flammable liquids];

H317 (39.09%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H331 (18.18%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H332 (81.82%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.79 mm Hg at 20 °C, from experimentally derived coefficients

Vapor pressure, kPa at 20 °C: 0.35

Pictograms

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

106-43-4

Wikipedia

Biological Half Life

Methods of Manufacturing

Para isomer contents of 45-55% are obtained through the use of certain specific metal sulfides or cocatalyst systems consisting of specific metal salts and sulfur, inorganic sulfides, or divalent organic sulfur cmpds.

Manufacture of o- and p-isomers by catalytic chlorination of toluene.

General Manufacturing Information

DISINFECTANT AGAINST COCCIDIA OOCYSTS WITH LOW TOXICITY TO FOWL. EMULSION CONTAINING 70% P-CHLOROTOLUENE KILLED OOCYSTS COMPLETELY WITHIN 30 MIN @ 100-FOLD DILUTION.

CHLOROTOLUENE IS AN ISOMERIC MIXT PREDOMINANTLY O- & P-MONOCHLOROTOLUENE.

Para-chlorotoluene forms binary azeotropes with various organic compounds incl alcohols, acids, and esters. ... p-chlorotoluene forms stable ionic complexes with antimony pentachloride.

DISINFECTANT AGAINST COCCIDIA OOCYSTS WITH LOW TOXICITY TO FOWL.

Analytic Laboratory Methods

Analyte: Chlorobenzene; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.4-10 mg/ samp; Precision: 0.025; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Chlorobenzene/

EMSLC Method #502.1. Volatile Halogenated Organic Compounds in Water by Purge and Trap Gas Chromatography. Revision 2.0.

EMSLC Method #502.2. Volatile Organic Compounds in Water by Purge and Trap Capillary Column Gas Chromatography with Photoionization and Electrolytic Conductivity Detectors in Series. Revision 2.0. MDL = 0.1-0.2 ug/l.

For more Analytic Laboratory Methods (Complete) data for 4-CHLOROTOLUENE (10 total), please visit the HSDB record page.